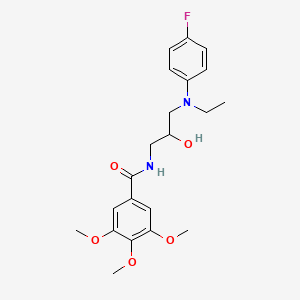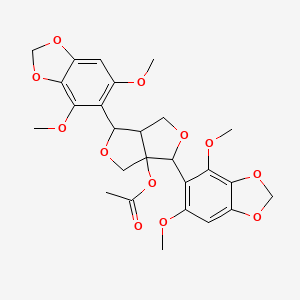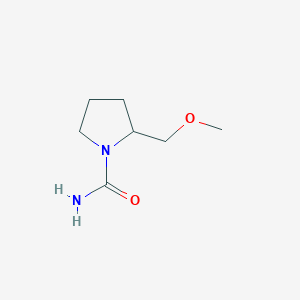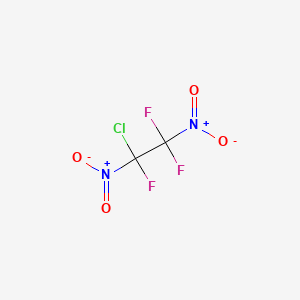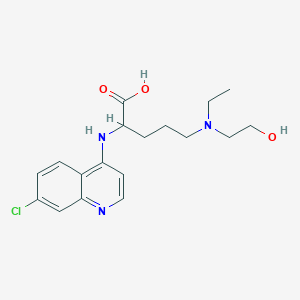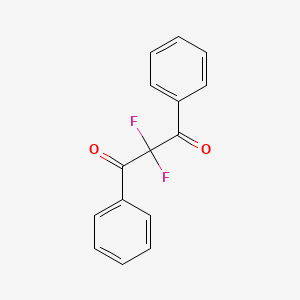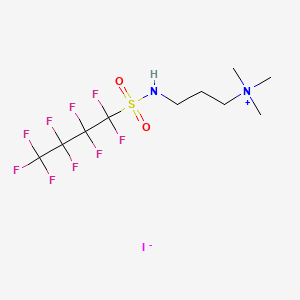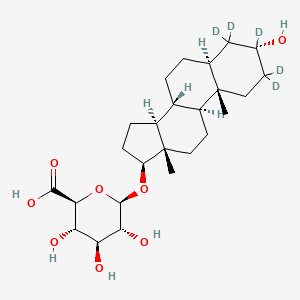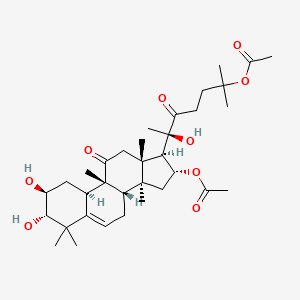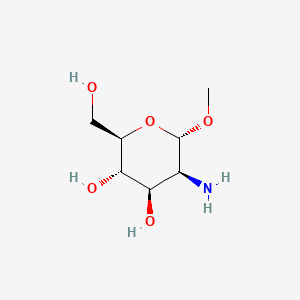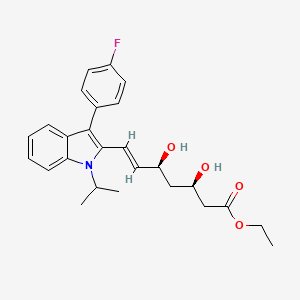
Fluvastatin ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluvastatin ethyl ester is a derivative of fluvastatin, a member of the statin drug class used to treat hypercholesterolemia and prevent cardiovascular disease. Statins are known for their ability to inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in cholesterol biosynthesis . This compound is specifically designed to enhance the pharmacokinetic properties of fluvastatin, making it more effective in reducing cholesterol levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluvastatin ethyl ester involves several steps, starting from the basic structure of fluvastatin. One common method includes the esterification of fluvastatin with ethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require an acid catalyst like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often employs biocatalysis, which uses enzymes to catalyze the reaction. This method is advantageous as it operates under mild conditions, reduces the need for hazardous chemicals, and minimizes waste production. The use of recombinant Escherichia coli expressing specific nitrilase genes has been reported to be effective in producing ethyl esters .
Analyse Chemischer Reaktionen
Types of Reactions
Fluvastatin ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield fluvastatin and ethanol.
Oxidation: The compound can undergo oxidation, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Hydrolysis: Fluvastatin and ethanol.
Oxidation: Various oxidized derivatives of fluvastatin.
Reduction: Reduced forms of fluvastatin with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Fluvastatin ethyl ester has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Wirkmechanismus
Fluvastatin ethyl ester works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is responsible for converting HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By blocking this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower plasma cholesterol levels .
Vergleich Mit ähnlichen Verbindungen
Fluvastatin ethyl ester is compared with other statins such as atorvastatin, pitavastatin, and rosuvastatin. While all these compounds share a common mechanism of action, they differ in their chemical structures and pharmacokinetic properties . This compound is unique due to its enhanced bioavailability and reduced potential for drug-drug interactions .
List of Similar Compounds
- Atorvastatin
- Pitavastatin
- Rosuvastatin
- Simvastatin
This compound stands out for its specific structural modifications that improve its pharmacological profile, making it a valuable compound in the treatment of hypercholesterolemia and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
786710-24-5 |
|---|---|
Molekularformel |
C26H30FNO4 |
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
ethyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C26H30FNO4/c1-4-32-25(31)16-21(30)15-20(29)13-14-24-26(18-9-11-19(27)12-10-18)22-7-5-6-8-23(22)28(24)17(2)3/h5-14,17,20-21,29-30H,4,15-16H2,1-3H3/b14-13+/t20-,21-/m1/s1 |
InChI-Schlüssel |
QHZGLNLLTBLIDC-SVKRATOZSA-N |
Isomerische SMILES |
CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N1C(C)C)C3=CC=C(C=C3)F)O)O |
Kanonische SMILES |
CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N1C(C)C)C3=CC=C(C=C3)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


